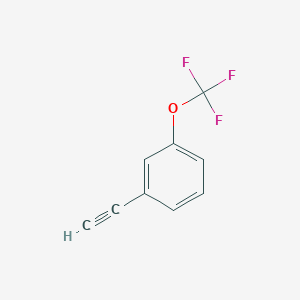

1-Ethynyl-3-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBWKSOPVZODSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650528 | |

| Record name | 1-Ethynyl-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866683-57-0 | |

| Record name | 1-Ethynyl-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-3-(trifluoromethoxy)benzene: A Privileged Building Block for Advanced Chemical Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-ethynyl-3-(trifluoromethoxy)benzene, a key building block for researchers in medicinal chemistry and materials science. We will delve into its unique structural attributes, physicochemical properties, and safety profile. The core of this document focuses on a detailed, field-proven synthetic protocol for its preparation and outlines its application in cornerstone coupling reactions, namely the Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The causality behind experimental choices and the strategic importance of this molecule in modern drug discovery are emphasized throughout.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of specific functional groups can dramatically influence a molecule's properties and performance. This compound (CAS 866683-57-0) has emerged as a particularly valuable reagent due to the synergistic combination of two high-impact moieties: a terminal alkyne and a trifluoromethoxy-substituted aromatic ring.

-

The Trifluoromethoxy (-OCF3) Group: This substituent is often considered a "super-methoxy" group in medicinal chemistry. Its potent electron-withdrawing nature and high lipophilicity (Hansch π parameter of +1.04) can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] By strategically placing an -OCF3 group, researchers can shield susceptible parts of a molecule from metabolic degradation, thereby increasing its biological half-life.[2]

-

The Ethynyl (-C≡CH) Group: The terminal alkyne is a versatile functional handle, serving as a cornerstone for carbon-carbon bond formation. It is a key participant in powerful and reliable reactions such as the Sonogashira cross-coupling and various "click chemistry" cycloadditions.[3][4] This allows for the efficient and modular assembly of complex molecular architectures.

The combination of these two groups in a single, readily functionalized scaffold provides chemists with a powerful tool to introduce desirable physicochemical properties while simultaneously enabling facile elaboration into more complex target structures.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 866683-57-0 | [4][5] |

| Molecular Formula | C₉H₅F₃O | [5] |

| Molecular Weight | 186.13 g/mol | [5] |

| Predicted Boiling Point | 166.3 ± 40.0 °C | [5] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [5] |

| InChIKey | NWBWKSOPVZODSM-UHFFFAOYSA-N | [6] |

Safety and Hazard Information:

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[7]

-

GHS Classification:

-

Flammable liquids (Category 3), H226

-

Skin corrosion/irritation (Category 2), H315

-

Serious eye damage/eye irritation (Category 2A), H319

-

Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3), H335

-

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames. Use only non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors and ensure adequate ventilation.[7]

Synthesis Methodology: A Two-Step Approach

The most reliable and common route to synthesize this compound involves a two-step sequence starting from the commercially available 1-bromo-3-(trifluoromethoxy)benzene. This strategy employs a Sonogashira coupling with a protected acetylene followed by a mild deprotection.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynyl-3-(trifluoromethoxy)benzene (CAS Number: 866683-57-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Ethynyl-3-(trifluoromethoxy)benzene (CAS No. 866683-57-0). As a Senior Application Scientist, this document synthesizes key data points, outlines robust experimental methodologies for its characterization, and provides insights into its synthesis and analysis. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding of this versatile fluorinated building block.

Introduction

This compound is a fluorinated aromatic compound that has garnered interest in various fields of chemical research, particularly as a building block in the synthesis of more complex molecules. The presence of both a reactive ethynyl group and a trifluoromethoxy substituent imparts unique electronic and steric properties, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. The trifluoromethoxy group, often considered a lipophilic hydrogen bond acceptor, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira coupling.

This guide provides an in-depth analysis of the key physicochemical parameters of this compound, offering both reported data and validated protocols for their experimental determination.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for analogous compounds is available, certain properties for this specific molecule are based on high-quality computational predictions.

| Property | Value | Source |

| CAS Number | 866683-57-0 | N/A |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₅F₃O | [1] |

| Molecular Weight | 186.13 g/mol | [1] |

| Boiling Point | 166.3 ± 40.0 °C (Predicted) | [1] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa (acetylenic proton) | ~25 (Estimated) | [2] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Sonogashira coupling reaction.[3][4] This palladium-catalyzed cross-coupling reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthetic Workflow: Sonogashira Coupling

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-3-(trifluoromethoxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 2-4 hours.

-

Final Workup and Purification: Remove the methanol under reduced pressure. Add water and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program should be optimized to ensure good separation from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Injector and Detector Temperatures: 250°C and 280°C, respectively.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Expected Results: A single major peak in the chromatogram corresponding to the product. The mass spectrum should show the molecular ion peak (m/z = 186) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the acetylenic proton. The aromatic protons will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring. The acetylenic proton will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the alkyne and the carbons of the benzene ring, as well as the carbon of the trifluoromethoxy group (as a quartet due to coupling with fluorine).

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

C-H stretch (alkyne): A sharp absorption band around 3300 cm⁻¹.

-

C≡C stretch (alkyne): A weak absorption band around 2100-2260 cm⁻¹.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-O stretch (aryl ether): An absorption band around 1200-1250 cm⁻¹.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. This guide has provided a detailed overview of its core physicochemical properties, a reliable synthetic protocol, and robust analytical methods for its characterization. The information presented herein is intended to empower researchers to confidently utilize this compound in their synthetic endeavors and to facilitate the development of novel molecules with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Ethynyl-3-(trifluoromethoxy)benzene: A Key Building Block for Advanced Drug Discovery

Introduction: The Strategic Importance of Fluorinated Acetylenes in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethoxy (-OCF3) group, in particular, is of growing interest due to its unique electronic properties and its ability to significantly increase lipophilicity and metabolic stability of drug candidates[1][2]. When combined with the acetylene moiety, a versatile functional group for bioorthogonal chemistry and a key component in the synthesis of complex heterocyclic systems, the resulting trifluoromethoxyphenylacetylenes represent a class of highly valuable building blocks.

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)phenylacetylene, a prominent member of this class. We will delve into its nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, we will explore its applications as a pivotal intermediate in the synthesis of pharmacologically active compounds, providing researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.

Nomenclature and Identification

The compound with the chemical structure of an ethynyl group attached to a benzene ring at position 1, and a trifluoromethoxy group at position 3 is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 1-Ethynyl-3-(trifluoromethoxy)benzene[3]

The compound is also known by several synonyms, which are frequently encountered in chemical catalogs and literature:

-

Synonyms: 3-(Trifluoromethoxy)phenylacetylene[4], 3-Ethynylphenyl trifluoromethyl ether

For unambiguous identification, the following identifiers are crucial:

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The table below summarizes key properties.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(Trifluoromethoxy)phenylacetylene, 3-Ethynylphenyl trifluoromethyl ether | [4] |

| CAS Number | 866683-57-0 | [3] |

| Molecular Formula | C9H5F3O | [3] |

| Molecular Weight | 186.13 g/mol | [3] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate) |

Spectroscopic Characterization:

-

¹H NMR: Aromatic protons would appear in the range of δ 7.0-7.5 ppm, and the acetylenic proton would be a singlet around δ 3.0-3.5 ppm.

-

¹³C NMR: Aromatic carbons would resonate between δ 110-150 ppm. The trifluoromethoxy carbon would appear as a quartet due to coupling with fluorine atoms. The acetylenic carbons would be found in the range of δ 75-90 ppm.

-

¹⁹F NMR: A singlet corresponding to the -OCF3 group would be observed.

-

Infrared (IR) Spectroscopy: A characteristic sharp peak for the terminal alkyne C≡C-H stretch would be expected around 3300 cm⁻¹, and the C≡C stretch would appear around 2100 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in their typical regions.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 186.03.

Synthesis of this compound

The most common and efficient method for the synthesis of arylacetylenes is the Sonogashira cross-coupling reaction [5][6]. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[5].

A plausible and widely used synthetic route to this compound involves a two-step process:

-

Sonogashira coupling of a suitable halogenated precursor, such as 1-iodo-3-(trifluoromethoxy)benzene, with a protected acetylene, typically ethynyltrimethylsilane (TMSA) . The TMS group acts as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions[7].

-

Deprotection of the resulting trimethylsilyl-protected alkyne to yield the desired terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions[1][2][8].

Below is a representative experimental protocol for this synthetic sequence.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of ((3-(Trifluoromethoxy)phenyl)ethynyl)trimethylsilane via Sonogashira Coupling

-

Materials:

-

1-Iodo-3-(trifluoromethoxy)benzene

-

Ethynyltrimethylsilane (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-3-(trifluoromethoxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).

-

Add anhydrous THF and triethylamine (2.0-3.0 eq).

-

To the stirred solution, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford ((3-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane.

-

Step 2: Deprotection to this compound

-

Materials:

-

((3-(Trifluoromethoxy)phenyl)ethynyl)trimethylsilane

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or potassium carbonate (K₂CO₃)

-

Methanol (for K₂CO₃ method)

-

Tetrahydrofuran (THF)

-

-

Procedure (TBAF method):

-

Dissolve the silyl-protected alkyne (1.0 eq) in THF in a round-bottom flask.

-

Add a solution of tetrabutylammonium fluoride in THF (1.1-1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure this compound.

-

-

Procedure (K₂CO₃ method):

-

Dissolve the silyl-protected alkyne (1.0 eq) in methanol.

-

Add potassium carbonate (2.0-3.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

-

Reaction Mechanism: The Sonogashira Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle[5][6].

Figure 1: Catalytic cycle of the Sonogashira cross-coupling reaction.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a palladium(II) complex. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting palladium(II)-alkynyl complex yields the desired coupled product and regenerates the active palladium(0) catalyst[5][6].

Applications in Drug Development and Medicinal Chemistry

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to modulate key drug properties[1][2]. It is a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and alter binding interactions with biological targets. Furthermore, its high lipophilicity can enhance membrane permeability and bioavailability, while also improving metabolic stability by blocking potential sites of oxidative metabolism[1].

This compound serves as a versatile building block for introducing both the trifluoromethoxy and the ethynyl functionalities into a molecule. The terminal alkyne is a gateway to a vast array of chemical transformations, including:

-

Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings, a common motif in pharmaceuticals.

-

Further Sonogashira Couplings: It can be coupled with other aryl or vinyl halides to construct more complex conjugated systems.

-

Cyclization Reactions: The alkyne can participate in various cyclization reactions to form diverse heterocyclic scaffolds, which are prevalent in drug molecules.

-

Hydration and other additions: The triple bond can be functionalized through hydration to form ketones or undergo other addition reactions.

A patent for the "PREPARATION OF SUBSTITUTED PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES AS POSITIVE ALLOSTERIC MODULATORS OF THE GABA-A RECEPTOR" lists 3-(trifluoromethoxy)phenylacetylene as a reactant, highlighting its direct application in the synthesis of potential therapeutics.

The following workflow illustrates the general application of this compound in a drug discovery program.

Figure 2: Workflow for the application of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for researchers in medicinal chemistry and materials science. Its synthesis via the robust and versatile Sonogashira coupling reaction makes it readily accessible. The presence of both the trifluoromethoxy and the terminal alkyne functionalities provides a powerful combination for the development of novel compounds with enhanced physicochemical and pharmacological properties. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and applications, aiming to facilitate its effective use in the advancement of scientific research.

References

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. 3-三氟甲氧基苯炔 | 1-Ethynyl-3-(trifluoromethoxy)benze | 866683-57-0 - 乐研试剂 [leyan.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Functional Group

In the landscape of contemporary drug design, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for medicinal chemists.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly influential substituent, prized for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] While its structural cousin, the trifluoromethyl (-CF₃) group, is more prevalent in marketed drugs, the trifluoromethoxy group offers a distinct and often more advantageous profile, particularly concerning lipophilicity and metabolic stability.[4] This guide provides a comprehensive technical overview of the trifluoromethoxy group, from its fundamental properties to its strategic application in drug discovery, supported by field-proven insights and detailed methodologies.

I. Physicochemical Properties: The Foundation of a "Super-Halogen"

The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to that of chlorine or fluorine. This unique electronic character, combined with its distinct steric and lipophilic nature, underpins its utility in medicinal chemistry.

Lipophilicity and Electronic Character

A defining feature of the trifluoromethoxy group is its high lipophilicity.[5] Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or the Hansch π parameter, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The -OCF₃ group significantly increases a molecule's lipophilicity, often more so than the -CF₃ group, which is invaluable for enhancing membrane permeability and oral bioavailability.[2][3]

The strong electron-withdrawing nature of the three fluorine atoms gives the trifluoromethoxy group a significant inductive effect.[2] However, the oxygen atom can also participate in resonance, albeit with a weaker electron-donating effect compared to a methoxy group.[3] This intricate balance of inductive and resonance effects allows for the fine-tuning of a molecule's electronic properties, which can in turn influence its reactivity and interactions with biological targets.[3]

| Functional Group | Hansch π Value | LogP (of Ph-X) | Key Characteristics |

| -OCF₃ | +1.04 [4] | 3.17 | Highly lipophilic, strong electron-withdrawing inductive effect, weak resonance donation. |

| -CF₃ | +0.88[4] | 2.13 | Lipophilic, strong electron-withdrawing inductive effect. |

| -OCH₃ | -0.02 | 2.11 | Electron-donating through resonance, can be metabolically labile. |

| -Cl | +0.71 | 2.84 | Lipophilic, electron-withdrawing. |

| -CH₃ | +0.56 | 2.69 | Lipophilic, electron-donating. |

| -H | 0.00 | 2.13 | Baseline. |

This table summarizes the lipophilicity of the trifluoromethoxy group in comparison to other common substituents.

Conformational Influence

The trifluoromethoxy group also exerts a notable influence on molecular conformation. Unlike the planar preference of the methoxy group in the absence of ortho substituents, the -OCF₃ group typically adopts a perpendicular orientation relative to an aromatic ring.[6] This conformational preference can be advantageous in drug design, as it can be exploited to create specific three-dimensional arrangements that enhance binding to a biological target.[7]

Caption: Conformational differences between methoxy and trifluoromethoxy groups.

II. Impact on ADME Properties: Engineering Better Drug Candidates

The unique physicochemical properties of the trifluoromethoxy group directly translate to significant improvements in a drug candidate's ADME profile.

Enhanced Metabolic Stability

One of the most compelling reasons to incorporate a trifluoromethoxy group is to enhance metabolic stability.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2][4] By replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group, medicinal chemists can effectively block a key metabolic pathway.[4] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8]

| Parameter | Methoxy Analog (-OCH₃) | Trifluoromethoxy Analog (-OCF₃) | Rationale for Improvement |

| Metabolic Pathway | O-dealkylation by CYP enzymes | Resistant to O-dealkylation | High C-F bond strength prevents enzymatic cleavage.[2] |

| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance.[4] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway reduces intrinsic clearance. |

This table provides a comparative overview of the metabolic stability of methoxy versus trifluoromethoxy analogs.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound.

1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[1][9]

2. Materials:

-

Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[10]

-

Pooled human liver microsomes (e.g., from XenoTech)[10]

-

100 mM Potassium phosphate buffer (pH 7.4)[11]

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[11]

-

Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation[10]

-

96-well plates, incubator, centrifuge, and LC-MS/MS system[9]

3. Procedure:

-

Preparation: Prepare a working solution of the test compound and controls in a suitable solvent (e.g., DMSO, ensuring the final concentration is <0.5%).[10] Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[9] Prepare the NADPH regenerating system.[11]

-

Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile with the internal standard.[9] The 0-minute time point serves as the initial concentration baseline.

-

Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[10]

4. Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t½) / (mg microsomal protein/mL).

Modulation of Membrane Permeability and Lipophilicity

The high lipophilicity conferred by the trifluoromethoxy group generally leads to improved passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[2][4] This is a crucial factor for achieving good oral bioavailability and for drugs targeting the central nervous system.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[12]

1. Objective: To measure the rate at which a compound passively diffuses from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[13]

2. Materials:

-

96-well donor and acceptor plates (e.g., hydrophobic PVDF filter plates for the donor)[13]

-

Artificial membrane solution (e.g., phospholipids in a suitable solvent like hexane)[13]

-

Donor and acceptor buffers (pH can be varied to mimic different physiological environments)[13]

-

Test compound and controls

-

Lucifer yellow to check membrane integrity[14]

-

Plate shaker and LC-MS/MS or UV-Vis plate reader for analysis[13]

3. Procedure:

-

Membrane Coating: Coat the filter of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.[13]

-

Assay Setup: Fill the acceptor wells with acceptor buffer. Add the test compound solution to the donor wells. Place the donor plate on top of the acceptor plate to form a "sandwich".[13][15]

-

Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 5 hours).[14]

-

Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.[13]

4. Data Analysis:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) where V_D and V_A are the volumes of the donor and acceptor compartments, respectively, and Area is the surface area of the membrane.

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Influence on pKa

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly lower the pKa of nearby acidic or basic functional groups.[16][17] This modulation of pKa can have profound effects on a drug's solubility, absorption, and target engagement. For instance, lowering the pKa of a basic amine can reduce its ionization at physiological pH, potentially enhancing its ability to cross cell membranes.

III. The Trifluoromethoxy Group in Drug-Target Interactions

The trifluoromethoxy group can participate in a variety of non-covalent interactions with biological targets, thereby influencing binding affinity and selectivity.

-

Hydrophobic Interactions: Its high lipophilicity allows it to engage favorably in hydrophobic pockets of a protein binding site.[4]

-

Electrostatic and Dipolar Interactions: The polarized C-F bonds can participate in favorable electrostatic and dipolar interactions with polar residues in the binding site.

-

Hydrogen Bonding: While the oxygen of the -OCF₃ group is a weaker hydrogen bond acceptor than that of a methoxy group due to the electron-withdrawing fluorine atoms, the fluorine atoms themselves can act as weak hydrogen bond acceptors.[4][8]

IV. Synthetic Strategies: Accessing the Trifluoromethoxy Moiety

Historically, the incorporation of the trifluoromethoxy group has been challenging due to the instability of the trifluoromethoxide anion.[4] However, recent advances in synthetic methodology have made this valuable functional group more accessible.

O-Trifluoromethylation of Phenols via Xanthates

A common and effective method for the synthesis of aryl trifluoromethyl ethers involves a two-step process starting from phenols.[3][18]

Experimental Protocol: Synthesis of Aryl Trifluoromethyl Ethers from Phenols

This protocol is adapted from the work of Hartwig and colleagues.[3]

Step 1: Formation of the Aryl Xanthate

-

To a solution of the phenol (1.0 equiv) and triethylamine (1.1 equiv) in acetonitrile at 0 °C, add the imidazolium methylthiocarbonothioyl salt (1.0 equiv).[3]

-

Stir the mixture at 0 °C for 1 hour.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the aryl xanthate.

Step 2: Oxidative Desulfurization-Fluorination

-

In a fume hood, to a solution of the aryl xanthate (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add a fluorinating agent such as XtalFluor-E in the presence of an activator like trichloroisocyanuric acid (TCCA).[3]

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction and work up to isolate the desired aryl trifluoromethyl ether.

Caption: A two-step synthetic route to aryl trifluoromethyl ethers from phenols.

V. Case Studies in Drug Discovery

The strategic use of the trifluoromethoxy group has been instrumental in the development of several successful drugs.

-

Riluzole: This drug, used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group on its benzothiazole core.[19] This group is crucial for its neuroprotective activity, likely by enhancing its ability to cross the blood-brain barrier and modulating its interaction with sodium channels.[4][20] Structure-activity relationship studies have shown the importance of the trifluoromethoxy group at the 6-position for its biological activity.[19][21]

-

Celecoxib Analogs: While celecoxib itself contains a trifluoromethyl group, studies on analogs where this is replaced or other modifications are made highlight the nuanced effects of fluorination. A trifluoromethyl analog of celecoxib (TFM-C), despite having significantly lower COX-2 inhibitory activity, showed potent anti-inflammatory effects in arthritis models by suppressing innate immune cell activation.[5] This demonstrates that fluorinated groups can introduce novel mechanisms of action independent of the primary target.

VI. Conclusion and Future Perspectives

The trifluoromethoxy group has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its ability to enhance metabolic stability, modulate lipophilicity and permeability, and influence drug-target interactions provides a powerful strategy for optimizing lead compounds and developing superior drug candidates.[4] As synthetic methodologies for its introduction continue to improve, we can anticipate an even wider application of this "super-halogen" in the next generation of therapeutics. The continued exploration of the subtle interplay between the electronic, steric, and conformational effects of the trifluoromethoxy group will undoubtedly unlock new opportunities in rational drug design.

References

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure analysis of the biologically active drug molecule riluzole and riluzolium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. mercell.com [mercell.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]

- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 14. PAMPA | Evotec [evotec.com]

- 15. researchgate.net [researchgate.net]

- 16. jelsciences.com [jelsciences.com]

- 17. mdpi.com [mdpi.com]

- 18. escholarship.org [escholarship.org]

- 19. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. researchgate.net [researchgate.net]

The Ethynyl Functional Group: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Character of the Ethynyl Group

The ethynyl functional group, a simple yet remarkably versatile moiety, has firmly established itself as a cornerstone of modern organic synthesis. Comprising a carbon-carbon triple bond with at least one hydrogen substituent (a terminal alkyne), its unique electronic and structural properties impart a rich and diverse reactivity profile.[1][2][3][4] The sp-hybridized carbons of the ethynyl group create a linear geometry, and the acidic nature of the terminal proton (pKa ≈ 25) allows for its facile deprotonation to form a potent acetylide nucleophile.[5][6] This inherent reactivity, coupled with the ability of the triple bond to participate in a wide array of transformations, makes the ethynyl group an indispensable tool for the construction of complex molecular architectures, from pharmaceuticals to advanced materials.[7][8][9] This guide provides an in-depth exploration of the key synthetic methodologies centered around the ethynyl functional group, offering both mechanistic insights and practical, field-proven protocols.

Core Synthetic Transformations of the Ethynyl Group

The strategic incorporation and manipulation of the ethynyl group are central to the assembly of complex organic molecules. This section details the most pivotal reactions, providing both the mechanistic underpinnings and actionable experimental protocols.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is arguably the most widely employed method for the formation of C(sp²)-C(sp) bonds.[8][10] Its mild reaction conditions and broad functional group tolerance have cemented its status as a go-to reaction in natural product synthesis and drug discovery.[7][9]

Mechanism of the Sonogashira Coupling:

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

References

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Trifluoromethoxy Substituent: Harnessing Its Potent Electron-Withdrawing Effects

Abstract

The trifluoromethoxy (-OCF3) group has emerged from the shadow of its well-known trifluoromethyl (-CF3) cousin to become a uniquely powerful substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its potent electron-withdrawing nature, combined with significant lipophilicity and metabolic stability, offers chemists a sophisticated tool for fine-tuning molecular properties.[3][4][5] This technical guide provides an in-depth exploration of the core electronic principles governing the -OCF3 group's behavior, quantitative comparisons of its strength, detailed synthetic protocols for its installation, and a discussion of its strategic application in drug development.

The Duality of the Trifluoromethoxy Group: A Tale of Two Effects

At first glance, the structure of the trifluoromethoxy group—an oxygen atom bridging an aromatic ring and a trifluoromethyl group—suggests a conflict of electronic interests. The oxygen, with its available lone pairs, is traditionally considered a π-donating (resonance or mesomeric, +R) group. Conversely, the three highly electronegative fluorine atoms create an intense, localized dipole, making the -CF3 portion a powerful σ-withdrawing (inductive, -I) entity.[1][6]

The net electronic effect of the -OCF3 substituent is a direct result of the interplay between these two opposing forces. Unlike the more familiar methoxy (-OCH3) group, where the +R effect often dominates, the overwhelming inductive pull of the three fluorine atoms in the -OCF3 group significantly diminishes the oxygen's ability to donate its lone pair electrons into the aromatic system.[1] The result is a substituent with a strong net electron-withdrawing character that profoundly deactivates an aromatic ring towards electrophilic substitution.[1][7]

Caption: Opposing electronic forces within the -OCF3 substituent.

This unique electronic profile distinguishes it from the -CF3 group. While both are potent electron withdrawers, the -OCF3 group's oxygen atom imparts different steric and conformational properties, and its influence on properties like lipophilicity is even more pronounced.[1][3][7]

Quantifying the Pull: Empirical and Experimental Evidence

The electron-withdrawing strength of the -OCF3 group is not merely a qualitative concept; it is quantified through several empirical scales, most notably Hammett substituent constants (σ) and the measurement of pKa values of substituted acids and bases.

Hammett Substituent Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry, relating reaction rates and equilibria to the electronic nature of substituents on an aromatic ring.[8] The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing character. The -OCF3 group exhibits significantly positive σ values, comparable to halogens and the nitro group.

| Substituent | σ (meta) | σ (para) | Dominant Effect |

| -OCF₃ | +0.38 | +0.35 | Strong -I |

| -CF₃ | +0.43 | +0.54 | Strong -I, -R |

| -NO₂ | +0.71 | +0.78 | Strong -I, -R |

| -Cl | +0.37 | +0.23 | Strong -I, Weak +R |

| -OCH₃ | +0.12 | -0.27 | Strong +R, Weak -I |

| -H | 0.00 | 0.00 | Reference |

| Data sourced from various compilations, including Hansch et al. (1991).[9] |

Impact on Acidity and Basicity (pKa)

A direct consequence of a substituent's electronic effect is its influence on the acidity or basicity of a nearby functional group. An electron-withdrawing group will stabilize the conjugate base of an acid (e.g., a phenoxide or carboxylate), thereby increasing its acidity (lowering its pKa). Conversely, it will destabilize the protonated form of a base (e.g., an anilinium ion) by pulling electron density away from the positive charge, making the parent amine less basic (lowering its pKa).

The -OCF3 group demonstrates this principle clearly, significantly lowering the pKa of both phenols and anilines.[1]

| Compound | pKa | ΔpKa (vs. Unsubstituted) |

| Phenol | 9.95 | - |

| 4-Trifluoromethoxyphenol | ~8.9 - 9.3 | ~ -0.65 to -1.05 |

| Aniline | 4.60 | - |

| 4-Trifluoromethoxyaniline | ~3.5 - 3.7 | ~ -0.9 to -1.1 |

| Approximate pKa values compiled from various sources.[10][11][12][13] |

This ability to modulate pKa is a critical tool in drug design for optimizing the ionization state of a molecule at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.

Strategic Incorporation: Synthetic Protocols

The installation of the -OCF3 group has historically been challenging, but modern synthetic chemistry has developed several reliable methods.[14][15] The choice of method depends on the substrate, desired scale, and available starting materials.

Protocol 1: Electrophilic Trifluoromethoxylation of Phenols

This is a common and direct method for converting phenols to aryl trifluoromethyl ethers. It relies on hypervalent iodine reagents, often called Togni reagents.[3]

Objective: To synthesize 1-nitro-4-(trifluoromethoxy)benzene from 4-nitrophenol.

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenol (1.0 eq) and a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

-

Reagent Addition: Add 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) (1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: Successful synthesis is confirmed by ¹⁹F NMR, which should show a characteristic singlet for the -OCF3 group around -58 ppm.[16]

Protocol 2: From Aryl Halides via Fluoroformates

Objective: To synthesize trifluoromethoxybenzene from bromobenzene.

Methodology:

-

Step 1: Grignard Formation & Carbonylation:

-

Prepare the Grignard reagent from bromobenzene and magnesium turnings in anhydrous THF.

-

Bubble carbonyl difluoride (COF₂) gas through the Grignard solution at low temperature (e.g., -78 °C) to form the corresponding aryl fluoroformate. Extreme caution is required as COF₂ is highly toxic.

-

-

Step 2: Deoxyfluorination:

-

Carefully add a deoxyfluorinating agent such as sulfur tetrafluoride (SF₄) or a modern equivalent like Deoxo-Fluor® to the crude fluoroformate intermediate.[1]

-

Allow the reaction to proceed, often in a pressure-resistant vessel due to the reagents involved.

-

-

Workup and Purification: Perform a careful aqueous workup followed by extraction and purification via distillation or chromatography.

Caption: Decision workflow for selecting an -OCF3 synthetic route.

The Trifluoromethoxy Group in Drug Design: A Medicinal Chemist's Toolkit

The unique combination of properties imparted by the -OCF3 group makes it an invaluable tool in modern drug discovery.[3][17][18] Its strategic placement can dramatically improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Enhanced Lipophilicity (logP): Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes. The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo π parameter of +1.04.[1][7] This is significantly higher than that of a trifluoromethyl group (+0.88) or a chlorine atom (+0.71), making it a powerful tool for increasing a molecule's logP to enhance membrane permeability and bioavailability.[1][3]

-

Blocking Metabolic Soft Spots: Oxidative metabolism, often mediated by cytochrome P450 enzymes, is a primary route of drug clearance. Aromatic rings and methoxy groups are common sites of metabolic attack. Replacing a hydrogen or a methoxy group with the chemically robust -OCF3 group can effectively block these "metabolic soft spots."[3][4][5] The C-F bond is exceptionally strong, and the electron-withdrawing nature of the group deactivates the oxygen, making it resistant to enzymatic oxidation.[3][7]

-

Tuning Receptor Binding: The strong dipole and electron-withdrawing nature of the -OCF3 group can alter the electronic landscape of a drug molecule. This can lead to more favorable electrostatic or hydrogen bonding interactions with the target receptor, thereby increasing binding affinity and potency.[3]

Case Study: Riluzole Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group. Its presence enhances the drug's metabolic stability and lipophilicity, which contributes to better oral bioavailability and penetration of the blood-brain barrier—critical features for a neurologically active agent.[2]

Characterization Corner: Spectroscopic Signatures

Confirming the successful incorporation of an -OCF3 group is straightforward with modern spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This is the most definitive method. The three equivalent fluorine atoms of the -OCF3 group typically appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is highly characteristic and generally falls in the range of -56 to -60 ppm (relative to CFCl₃).[16][19] This region is distinct from that of the -CF3 group, which appears further upfield.

-

¹³C NMR Spectroscopy: The carbon of the -OCF3 group appears as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The aromatic carbon attached to the -OCF3 group will also show coupling (²J_COF).

-

Infrared (IR) Spectroscopy: The C-F stretching vibrations of the -OCF3 group give rise to strong, characteristic absorption bands in the IR spectrum, typically in the region of 1250-1050 cm⁻¹ .

Conclusion

The trifluoromethoxy substituent is far more than a simple fluorinated analog of the methoxy group. It is a potent, multifaceted tool that leverages a dominant inductive electron-withdrawing effect to profoundly influence molecular properties. Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic interactions has cemented its role as a privileged moiety in the design of advanced pharmaceuticals and agrochemicals.[5] A thorough understanding of its electronic underpinnings, coupled with mastery of modern synthetic protocols, empowers researchers to strategically deploy the -OCF3 group to overcome complex design challenges and accelerate the development of next-generation molecules.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. reddit.com [reddit.com]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 11. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. afit.edu [afit.edu]

- 13. journaleras.com [journaleras.com]

- 14. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrevlett.com [chemrevlett.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

Safety and handling precautions for 1-Ethynyl-3-(trifluoromethoxy)benzene

An In-depth Technical Guide for the Safe Handling and Use of 1-Ethynyl-3-(trifluoromethoxy)benzene

Introduction: Understanding the Compound

This compound (CAS No. 866683-57-0) is an aromatic organic compound of increasing interest in pharmaceutical and agrochemical research.[1] Its structure, featuring a terminal alkyne (ethynyl group) and a trifluoromethoxy substituent on a benzene ring, makes it a versatile building block in organic synthesis. The trifluoromethoxy group (-OCF₃) is a bioisostere of other functional groups and is known to enhance properties like metabolic stability and lipophilicity in drug candidates, which can improve their in vivo uptake and transport.[1][2] The ethynyl group provides a reactive handle for various coupling reactions, such as "click chemistry," making it valuable for constructing more complex molecules.[3]

However, the very features that make this compound synthetically attractive also necessitate a rigorous and well-understood set of safety and handling protocols. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures for this compound to ensure its safe use in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of laboratory safety. While comprehensive toxicological data for this compound is not fully available, its classification under the Globally Harmonized System (GHS) provides a clear framework for risk assessment.[4][5] The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.[4]

GHS Classification

The compound is consistently classified with the following hazards by suppliers.[4][6]

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Flame | Danger [4][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark | Danger [4][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark | Danger [4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark | Danger [4][6] |

Causality of Hazards

-

Flammability: As a benzene derivative with a relatively low molecular weight, the compound has a flash point that classifies it as a Category 3 flammable liquid.[4][7] Its vapors can form an explosive mixture with air and may travel to an ignition source and flash back.[8]

-

Irritation: The aromatic ring and functional groups can interact with biological tissues.

-

Skin & Eye Irritation: Direct contact can lead to irritation, redness, and discomfort.[4][9] Prolonged or repeated exposure may cause more significant effects.

-

Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[4][8]

-

Risk Assessment Workflow

The following workflow illustrates the logical process from hazard identification to the implementation of control measures.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. 1-Ethynyl-4-(trifluoromethoxy)benzene | C9H5F3O | CID 2778494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 866683-57-0|this compound|BLD Pharm [bldpharm.com]

- 7. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene 97 88444-81-9 [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aksci.com [aksci.com]

A Technical Guide to 1-Ethynyl-3-(trifluoromethoxy)benzene for Advanced Chemical Synthesis

Abstract: This guide provides an in-depth technical overview of 1-Ethynyl-3-(trifluoromethoxy)benzene (CAS No. 876343-77-6 / 866683-57-0), a critical building block for researchers, medicinal chemists, and professionals in drug development. We will explore the compound's strategic importance, rooted in the unique physicochemical properties of its terminal alkyne and trifluoromethoxy functional groups. This document details its commercial availability, physicochemical characteristics, and safety considerations. Furthermore, it provides field-proven, step-by-step protocols for its application in high-impact synthetic transformations, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

Strategic Importance in Modern Chemistry

This compound is a bifunctional reagent of significant interest in pharmaceutical and materials science. Its value is derived from two key structural features:

-

The Terminal Alkyne (-C≡CH): This functional group serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It is the cornerstone of "click chemistry," enabling highly efficient and specific conjugation reactions under mild conditions.[1][2] It is also a key participant in a variety of powerful cross-coupling reactions.[3][4]

-

The Trifluoromethoxy (-OCF3) Group: This moiety is a powerful tool in medicinal chemistry for optimizing the properties of drug candidates.[5][6][7] Compared to a simple methoxy group, the -OCF3 group is highly electronegative and significantly more lipophilic (Hansch π parameter of +1.04).[8] Its incorporation into a molecule can:

-

Enhance Metabolic Stability: The strength of the C-F bonds shields adjacent positions from oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life.[8][9]

-

Improve Membrane Permeability: Increased lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for bioavailability and reaching intracellular targets.[5][9]

-

Modulate Physicochemical Properties: The group's strong electron-withdrawing nature can influence the acidity/basicity of nearby functional groups and alter binding interactions with protein targets.[5][9]

-

The combination of a reactive handle for synthesis and a property-modulating group makes this compound a highly valuable building block for creating novel compounds with tailored characteristics.

Physicochemical Properties & Safety

Before use, it is critical to understand the compound's properties and handling requirements. All personnel should consult the Safety Data Sheet (SDS) provided by the supplier.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(Trifluoromethoxy)phenylacetylene, 3-Ethynylphenyl trifluoromethyl ether |

| CAS Number | 876343-77-6; 866683-57-0 |

| Molecular Formula | C₉H₅F₃O |

| Molecular Weight | 186.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.27 g/cm³ |

| Boiling Point | 166.3 ± 40.0 °C (Predicted) |

| Purity | Typically ≥95% |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment |

Data compiled from various supplier and database entries.[10][11][12]

Commercial Sourcing and Supplier Information

This compound is available from a range of specialty chemical suppliers. When selecting a supplier, researchers should consider not only the price but also the certified purity, available quantities, and the quality of accompanying documentation (e.g., Certificate of Analysis, SDS).

| Supplier | Typical Purity | Notes |

| BLD Pharm | ≥95% | Offers various quantities for research and development.[11] |

| BOC Sciences | Custom | Specializes in synthesis and can support scale-up projects.[] |

| J & K SCIENTIFIC LTD. | 98% | Listed on chemical sourcing platforms.[10] |

| Shanghai Longsheng Chemical | 98% | Listed on chemical sourcing platforms.[10] |

| Advanced ChemBlocks | 95% | Provides building blocks for drug discovery.[14] |

Note: This is not an exhaustive list. Availability and catalog numbers are subject to change. Always verify with the supplier directly.

Key Synthetic Applications & Protocols

The utility of this compound is best demonstrated through its application in robust and widely used synthetic reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of click chemistry, forming a highly stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it ideal for late-stage functionalization and bioconjugation.[1][2] The copper(I) catalyst is crucial, accelerating the reaction rate by a factor of up to 10⁸ compared to the uncatalyzed thermal reaction.[2]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. 1-ETHYNYL-3-(TRIFLUOROMETHOXY)-BENZENE suppliers & manufacturers in China [chemicalbook.com]

- 11. 866683-57-0|this compound|BLD Pharm [bldpharm.com]

- 12. echemi.com [echemi.com]

- 14. 1-Ethynyl-3-(trifluoromethyl)-benzene 95% | CAS: 705-28-2 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to 1-Ethynyl-3-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

1-Ethynyl-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has emerged as a significant building block for researchers and scientists, particularly within the realm of drug development. Its unique molecular architecture, featuring a terminal alkyne and a trifluoromethoxy-substituted phenyl ring, offers a powerful combination of reactivity and desirable physicochemical properties. The terminal alkyne group serves as a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. This allows for the efficient and specific conjugation of the molecule to other chemical entities.

Simultaneously, the trifluoromethoxy (-OCF₃) group imparts properties that are highly sought after in medicinal chemistry. It is known to enhance metabolic stability and increase lipophilicity, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile[4][5]. This guide provides an in-depth technical overview of this compound, covering its chemical and physical properties, a detailed synthetic protocol, spectroscopic analysis, and its applications in the design and development of novel therapeutics.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound. The key data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₃O | [6] |

| Molecular Weight | 186.13 g/mol | [6] |

| CAS Number | 866683-57-0 | [7] |

| Appearance | Clear, colorless liquid (predicted) | N/A |

| Boiling Point | ~150-170 °C (estimated) | Based on analogues[8] |

| Density | ~1.3 g/mL (estimated) | Based on analogues[8] |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | N/A |

Safety Information:

This compound is classified as a flammable liquid and is associated with several health hazards. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

| Hazard | GHS Classification | Precautionary Statement(s) |

| Flammability | Flammable Liquid, Category 3 (H226) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. |

| Skin Irritation | Skin Irritant, Category 2 (H315) | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves. |

| Eye Irritation | Eye Irritant, Category 2A (H319) | Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. |

| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 (H335) | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Synthesis of this compound

The most common and efficient method for the synthesis of terminal aryl alkynes is the Sonogashira cross-coupling reaction[9]. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[9]. For the synthesis of this compound, a common strategy involves the coupling of an appropriately substituted aryl halide, such as 1-iodo-3-(trifluoromethoxy)benzene, with a protected or unprotected alkyne source. A common and practical approach is to use a silyl-protected alkyne, like ethynyltrimethylsilane, followed by a deprotection step.

References

- 1. angenechemical.com [angenechemical.com]

- 2. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 866683-57-0|this compound|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 1-Ethynyl-3-(trifluoromethyl)benzene | C9H5F3 | CID 2778490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 19F [nmr.chem.ucsb.edu]

An In-Depth Technical Guide to the Lipophilicity and Metabolic Stability of Trifluoromethoxy-Containing Molecules

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[1] Among fluorinated motifs, the trifluoromethoxy (OCF₃) group is of particular importance due to the unique and often beneficial properties it confers.[2] This guide provides an in-depth analysis of the trifluoromethoxy group, focusing on its profound impact on two critical drug-like properties: lipophilicity and metabolic stability. We will explore the fundamental physicochemical nature of the OCF₃ group, detail its influence on molecular behavior, provide validated experimental protocols for its characterization, and discuss its strategic application in drug design to overcome common developmental hurdles.

The Trifluoromethoxy Group: Unique Physicochemical Properties

The trifluoromethoxy group's value in medicinal chemistry stems from a unique combination of electronic and steric properties that distinguish it from other common functional groups like the methoxy (–OCH₃) or trifluoromethyl (–CF₃) moieties.[2][3]

-

Strong Electron-Withdrawing Nature: The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect, significantly influencing the electron distribution of the molecule to which it is attached.[2][4] This is a much stronger effect than that observed with a simple methoxy group.[4]

-

High Lipophilicity: Despite the presence of the polar oxygen atom, the OCF₃ group is highly lipophilic.[5] This is attributed to the fluorine atoms effectively shielding the oxygen lone pairs, creating a "hydrophobic shell" that favors partitioning into non-polar environments. The OCF₃ group generally increases lipophilicity more significantly than a trifluoromethyl (–CF₃) group.[2]

-

Metabolic Resistance: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry.[2] This inherent strength, combined with the steric hindrance provided by the three fluorine atoms, makes the OCF₃ group exceptionally resistant to common metabolic transformations, particularly oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2][4]

These properties are summarized and compared with related functional groups in the table below.

| Functional Group | Hansch-Fujita π Constant (Lipophilicity Contribution) | Hammett Constant (σp) (Electronic Effect) |

| –H | 0.00 | 0.00 |

| –CH₃ | +0.56 | -0.17 |

| –OCH₃ | -0.02 | -0.27 |

| –CF₃ | +0.88 | +0.54 |

| –OCF₃ | +1.04 | +0.35 |

| Data compiled from various sources for illustrative comparison. |

Modulating Lipophilicity with the Trifluoromethoxy Group

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][6]

The OCF₃ group is a powerful tool for increasing a molecule's lipophilicity.[4] Its hydrophobic substituent parameter (π) value of +1.04 indicates a strong preference for lipid environments. This substantial increase in lipophilicity can be leveraged to:

-

Enhance Membrane Permeability: Improve a drug's ability to cross the cell membrane or the blood-brain barrier, which is crucial for reaching intracellular targets or treating central nervous system disorders.[3]

-

Improve Target Binding: Increased lipophilicity can enhance binding to hydrophobic pockets within a biological target, potentially increasing potency.[7]

However, causality dictates that this is a balancing act. Excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. Therefore, the decision to incorporate an OCF₃ group must be made in the context of the overall molecular properties. Computational models and experimental determination are essential for achieving the optimal lipophilicity profile for a given drug candidate.[6][8]

Enhancing Metabolic Stability: A Core Strength of the OCF₃ Group

A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to a short biological half-life and low bioavailability.[9][10] The liver is the main site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, catalyze oxidative reactions to facilitate drug clearance.[11][12]

The trifluoromethoxy group is renowned for conferring exceptional metabolic stability.[4][5] This stability arises from several key factors:

-

Bond Strength: The high dissociation energy of the C-F bonds makes them highly resistant to enzymatic cleavage.[3]

-